6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine
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Overview
Description
6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features both a tetrazole and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyanogen bromide to form 2-cyanobenzoxazole, which is then reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium azide in DMSO at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: This compound is explored for its potential use in the development of high-energy materials and propellants.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial properties.
Industry: Used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine
Properties
CAS No. |
2742652-65-7 |
---|---|
Molecular Formula |
C8H6N6O |
Molecular Weight |
202.2 |
Purity |
93 |
Origin of Product |
United States |
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